1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane
Overview
Description
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane, also known as CP-122,721, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of azocanes and has been studied extensively for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane is not fully understood. However, it is believed to act as a selective dopamine D4 receptor antagonist, which may help to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may help to improve cognitive function. Additionally, it has been shown to decrease the release of glutamate in the hippocampus, which may help to reduce symptoms associated with schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane in lab experiments is its high selectivity for dopamine D4 receptors, which allows for more precise studies of the effects of dopamine signaling in the brain. However, one limitation is that the compound has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane. One area of interest is the development of more potent and selective dopamine D4 receptor antagonists. Additionally, further studies are needed to determine the long-term effects of this compound and its potential as a therapeutic agent for neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane has been extensively studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a high affinity for dopamine D4 receptors and has been proposed as a potential treatment for disorders associated with dysfunction of this receptor subtype.
properties
IUPAC Name |
azocan-1-yl-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c27-24(26-15-6-2-1-3-7-16-26)20-9-8-12-23(19-20)28-22-13-17-25(18-14-22)21-10-4-5-11-21/h8-9,12,19,21-22H,1-7,10-11,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZASQBLRBSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.